

# Development of Kinase Inhibitors Using a Quinazoline Scaffold: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *6-Bromo-2,4-dichloro-8-iodoquinazoline*

Cat. No.: *B13051407*

[Get Quote](#)

## Introduction: The Power of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[2][3][4] The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry for its remarkable ability to serve as the core of highly potent and selective kinase inhibitors.[5][6][7][8][9] This is largely due to its structural resemblance to the adenine region of ATP, allowing it to competitively bind to the ATP-binding site within the kinase domain.[10][11][12]

The clinical success of quinazoline-based drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), for treating non-small cell lung cancer (NSCLC) with specific mutations in the Epidermal Growth Factor Receptor (EGFR), has solidified the importance of this scaffold.[2][7][8][11] These first-generation inhibitors validated EGFR as a therapeutic target and paved the way for subsequent generations designed to overcome acquired resistance.[7][11] This guide provides an in-depth look at the development process, from chemical synthesis to biological evaluation, offering detailed protocols and insights for researchers in the field.

## Part 1: Medicinal Chemistry and Synthesis

## The Quinazoline Core: A Foundation for Potency

The 4-anilinoquinazoline moiety is the cornerstone of many successful EGFR inhibitors.[5] Its efficacy stems from key hydrogen bonding interactions within the EGFR active site. Specifically, the N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds with methionine (Met793) and threonine (Thr766) residues, respectively, anchoring the inhibitor in the ATP-binding pocket.[5] Modifications at various positions on this core structure are then used to fine-tune potency, selectivity, and pharmacokinetic properties.

## General Synthetic Strategy for 4-Anilinoquinazoline Derivatives

The synthesis of the quinazoline core is a well-established process in medicinal chemistry. The following is a representative protocol for the synthesis of a generic 4-anilinoquinazoline inhibitor, which can be adapted for various derivatives.

### Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

Objective: To synthesize a model 4-anilinoquinazoline kinase inhibitor.

Materials:

- Substituted anthranilic acid
- Formamide
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Substituted aniline
- Isopropanol
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Step 1: Quinazolinone Formation.
  - A mixture of the substituted anthranilic acid and an excess of formamide is heated at 120-140°C for 4-6 hours.
  - Rationale: This is a condensation reaction that forms the initial quinazolinone ring system.
  - The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield the quinazolin-4(3H)-one intermediate.
- Step 2: Chlorination.
  - The dried quinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) with a catalytic amount of dimethylformamide (DMF) for 2-4 hours.
  - Rationale: This step converts the hydroxyl group at the C4 position into a chlorine atom, creating a reactive intermediate (4-chloroquinazoline) that is susceptible to nucleophilic substitution.
  - The excess  $\text{POCl}_3$  is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed, and dried.
- Step 3: Nucleophilic Substitution (Aniline Coupling).
  - The 4-chloroquinazoline intermediate and a substituted aniline (typically 1.1 equivalents) are dissolved in a suitable solvent, such as isopropanol or acetonitrile.
  - A base like triethylamine (TEA) or DIPEA is added to scavenge the HCl generated during the reaction.
  - The mixture is heated to reflux (around 80°C) for 4-12 hours, monitoring by TLC.
  - Rationale: The aniline nitrogen acts as a nucleophile, displacing the chlorine at the C4 position to form the final 4-anilinoquinazoline product.
  - Upon completion, the reaction is cooled, and the product is isolated either by filtration if it precipitates or by extraction and subsequent purification.

- Step 4: Purification.
  - The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the pure 4-anilinoquinazoline derivative.
  - The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

## Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinazoline scaffold has yielded critical insights into the structural requirements for potent kinase inhibition.[\[13\]](#)

- C4 Position: The anilino group at this position is critical for binding. Substituents on this aniline ring, such as the 3-chloro-4-fluoro substitution seen in gefitinib, can significantly enhance potency.[\[10\]](#)
- C6 and C7 Positions: These positions are prime locations for introducing solubilizing groups or moieties that can form additional interactions. For example, the methoxy and morpholinopropoxy groups at C7 and C6 of gefitinib improve its pharmacokinetic profile.[\[10\]](#)  
[\[14\]](#)
- Michael Acceptor Group: Second-generation inhibitors like afatinib and dacomitinib feature a reactive group (a Michael acceptor) at the C6 position.[\[15\]](#)[\[16\]](#) This group forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[\[15\]](#)[\[17\]](#)

The following table summarizes the activity of key quinazoline-based EGFR inhibitors.

| Compound    | Generation | Target(s)               | Mechanism               | IC <sub>50</sub> (EGFRwt) | IC <sub>50</sub> (EGFR L858R) | IC <sub>50</sub> (EGFR ex19del) | IC <sub>50</sub> (EGFR T790M) |
|-------------|------------|-------------------------|-------------------------|---------------------------|-------------------------------|---------------------------------|-------------------------------|
| Gefitinib   | 1st        | EGFR                    | Reversible              | ~2-80 nM                  | ~10-40 nM                     | ~5-20 nM                        | >10,000 nM                    |
| Erlotinib   | 1st        | EGFR                    | Reversible              | 2 nM[18]                  | ~5 nM                         | ~5 nM                           | >10,000 nM                    |
| Afatinib    | 2nd        | EGFR, HER2, HER4        | Irreversible (Covalent) | 0.5 nM[15]                | 0.4 nM                        | 0.5 nM                          | ~10 nM                        |
| Osimertinib | 3rd        | EGFR (mutant selective) | Irreversible (Covalent) | ~200-500 nM               | <15 nM                        | <15 nM                          | <15 nM                        |

Note: IC<sub>50</sub> values are approximate and can vary based on assay conditions. The data is compiled from multiple sources for comparative purposes.[15][18][19][20][21][22][23]

## Part 2: Biological Evaluation & Assay Protocols

Once a quinazoline derivative is synthesized, its biological activity must be rigorously characterized. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess effects in a more physiologically relevant context.



[Click to download full resolution via product page](#)

Caption: Workflow for Kinase Inhibitor Evaluation.

## Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used technology for measuring kinase activity in a high-throughput format.<sup>[3][24][25][26]</sup>

**Objective:** To determine the IC<sub>50</sub> value of a quinazoline inhibitor against a target kinase (e.g., EGFR).

**Principle:** The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.<sup>[24][27]</sup> A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity, which generates a FRET signal.<sup>[24][27]</sup>

**Materials:**

- Recombinant kinase (e.g., EGFR T790M/L858R)
- Biotinylated substrate peptide (e.g., TK substrate-biotin)
- ATP
- HTRF KinEASE™ kit (or similar) containing:
  - Europium cryptate-labeled anti-phospho-tyrosine antibody (e.g., PT66)
  - Streptavidin-XL665 (SA-XL665)
- Assay buffer and detection buffer
- Test inhibitor (serially diluted)
- 384-well low-volume white plates
- HTRF-compatible plate reader

**Procedure:**

- Preparation: Prepare working solutions of the kinase, substrate, ATP, and serially diluted inhibitor in the appropriate enzymatic buffer.[27]
- Kinase Reaction:
  - To each well of a 384-well plate, add 2  $\mu$ L of the test inhibitor at various concentrations.
  - Add 4  $\mu$ L of a mix containing the kinase and the biotinylated substrate.[27]
  - Initiate the reaction by adding 4  $\mu$ L of ATP solution. The final ATP concentration should be close to the  $K_m$  value for the enzyme.
  - Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the reaction.
- Detection:
  - Stop the reaction by adding 10  $\mu$ L of the detection mixture (containing the europium-labeled antibody and SA-XL665 in detection buffer with EDTA).[24][27]
  - Seal the plate, and incubate for 60 minutes at room temperature to allow for the detection reagents to bind.[27]
- Data Acquisition:
  - Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[24]
  - Calculate the HTRF ratio (Intensity @ 665 nm / Intensity @ 620 nm) \* 10,000.[24]
- Data Analysis:
  - Plot the HTRF ratio against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value (the concentration of inhibitor that reduces enzyme activity by 50%).

## Protocol 3: Cell-Based Proliferation Assay (MTT/MTS)

Cell-based assays are crucial for determining an inhibitor's efficacy in a biological system, where factors like cell permeability and off-target effects come into play.[4][28][29]

Objective: To measure the anti-proliferative effect of a quinazoline inhibitor on cancer cell lines.

Principle: The MTT (or similar MTS/XTT) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Materials:

- Cancer cell lines (e.g., A549 for EGFRwt, H1975 for EGFR L858R/T790M)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test inhibitor
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a detergent solution)
- 96-well plates
- Multi-well spectrophotometer

Procedure:

- Cell Seeding:
  - Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100  $\mu$ L of medium.
  - Incubate for 24 hours to allow cells to attach.
- Compound Treatment:
  - Prepare serial dilutions of the quinazoline inhibitor in culture medium.

- Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the test compound at various concentrations (including a vehicle control).
- Incubate the plate for 72 hours.
- MTT Addition and Incubation:
  - Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization and Reading:
  - Carefully remove the medium and add 100  $\mu$ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  - Shake the plate gently for 5-10 minutes.
  - Measure the absorbance at a wavelength of  $\sim$ 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  - Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

## Protocol 4: Target Engagement & Downstream Signaling (Western Blot)

To confirm that the inhibitor is acting on its intended target, it is essential to measure the phosphorylation status of the target kinase and its downstream effectors.

**Objective:** To assess the inhibition of EGFR phosphorylation in cancer cells treated with a quinazoline inhibitor.

**Procedure:**

- **Cell Treatment:** Seed cells (e.g., H1975) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Treat the cells with various concentrations of the inhibitor for 2-4 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting (for assessing ligand-stimulated phosphorylation).
- **Lysis:** Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR).
  - Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading. Also, probe for downstream markers like p-Akt and total Akt.

## Part 3: Addressing Acquired Resistance

A major challenge in kinase inhibitor therapy is the development of acquired resistance.<sup>[11][22]</sup> In the case of first-generation EGFR inhibitors, the most common mechanism of resistance is the "gatekeeper" T790M mutation.<sup>[11][20]</sup> This mutation increases the affinity of the kinase for ATP, rendering reversible inhibitors like gefitinib and erlotinib less effective.<sup>[11][20]</sup>

The development of third-generation inhibitors, such as Osimertinib (Tagrisso®), represents a triumph of rational drug design based on the quinazoline scaffold.<sup>[19][20][22]</sup> Osimertinib was specifically designed to potently inhibit EGFR containing the T790M mutation while sparing the

wild-type (WT) form of the receptor, which helps to reduce toxicities like rash and diarrhea.[20]  
[23] It is a pyrimidine-based, irreversible inhibitor that covalently targets the Cys797 residue, but its discovery was heavily guided by the principles learned from the quinazoline series.[20]



[Click to download full resolution via product page](#)

Caption: EGFR Signaling and Quinazoline Inhibition.

## Conclusion

The quinazoline scaffold is a versatile and powerful platform for the design of potent and selective kinase inhibitors. Its journey from the first-generation reversible inhibitors to the

advanced covalent inhibitors that overcome resistance highlights the core principles of modern drug discovery. The protocols and insights provided in this guide offer a framework for researchers to synthesize, evaluate, and optimize novel quinazoline-based therapeutics. By understanding the intricate structure-activity relationships and employing a robust cascade of biochemical and cellular assays, the scientific community can continue to leverage this privileged scaffold to develop the next generation of targeted therapies.

## References

- Gefitinib (Iressa®) : Expert Review of Anticancer Therapy - Ovid.
- The Role of Gefitinib in Lung Cancer Tre
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.
- Gefitinib - Wikipedia.
- Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mut
- Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals.
- Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Af
- Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel
- Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer.
- What is the classification, mechanism of action, and side effects of Gefitinib (Iressa)?
- Iressa (gefitinib)
- Af
- An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - Manipal Research Portal.
- New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mut
- Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed.
- (PDF)
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- Product Information: Giotrif (afatinib (as afatinib dimaleate))
- Osimertinib (Tagrisso®) for the initial treatment of EGFR-mutated advanced non–small-cell lung cancer (NSCLC) - Repository of AIHTA GmbH.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI.

- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents - Pharmaceutical Sciences.
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - MDPI.
- Afatinib in Previously Untreated Metastatic NSCLC With Nonresistant EGFR Mut
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing.
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
- Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish - Eman.
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube.
- Development of a HTRF® Kinase Assay for Determin
- HTRF® Kinase Assay Protocol | Download Table - ResearchG
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Cell-based test for kinase inhibitors - INiTS.
- Preclinical studies with Erlotinib (Tarceva) - PubMed.
- Synthesis and Antitumor Activity of Erlotinib Deriv
- Immuno-oncology Cell-based Kinase Assay Service - Cre
- Preclinical studies with Erlotinib (Tarceva)
- An in vitro pharmacogenomic approach to identifying potential therapeutic markers to distinguish sensitive patient populations for Erlotinib (Tarceva) | Cancer Research - AACR Journals.
- Erlotinib - Wikipedia.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.
- Spotlight: Cell-based kinase assay form

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. publishing.emanresearch.org](https://publishing.emanresearch.org) [publishing.emanresearch.org]
- [2. raco.cat](https://raco.cat) [raco.cat]
- [3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments](https://experiments.springernature.com) [experiments.springernature.com]
- [4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors \(2017–Present\) - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [6. researchgate.net](https://researchgate.net) [researchgate.net]
- [7. researchgate.net](https://researchgate.net) [researchgate.net]
- [8. scielo.br](https://scielo.br) [scielo.br]
- [9. mdpi.com](https://mdpi.com) [mdpi.com]
- [10. aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- [11. Gefitinib - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [12. droracle.ai](https://droracle.ai) [droracle.ai]
- [13. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [14. ovid.com](https://ovid.com) [ovid.com]
- [15. Afatinib - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [16. researcher.manipal.edu](https://researcher.manipal.edu) [researcher.manipal.edu]
- [17. Afatinib in EGFR Mutated Metastatic NSCLC - The ASCO Post](https://ascopost.com) [ascopost.com]
- [18. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole](https://frontiersin.org) [frontiersin.org]
- [19. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI](https://cancer.gov) [cancer.gov]
- [20. aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- [21. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [22. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]

- [23. Osimertinib \(Tagrisso®\) for the initial treatment of EGFR-mutated advanced non–small-cell lung cancer \(NSCLC\) - Repository of AIHTA GmbH \[eprints.aihta.at\]](#)
- [24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. researchgate.net \[researchgate.net\]](#)
- [26. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [27. youtube.com \[youtube.com\]](#)
- [28. inits.at \[inits.at\]](#)
- [29. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs \[creative-biolabs.com\]](#)
- [To cite this document: BenchChem. \[Development of Kinase Inhibitors Using a Quinazoline Scaffold: Application Notes and Protocols\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13051407#development-of-kinase-inhibitors-using-a-quinazoline-scaffold\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)